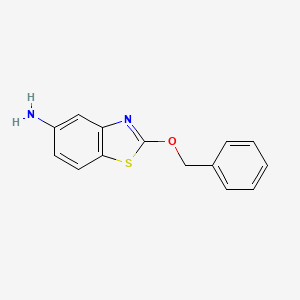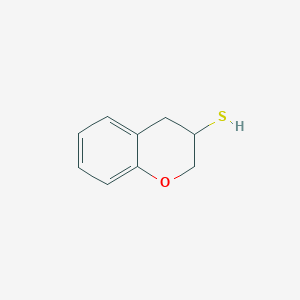
3,4-Dihydro-2H-1-benzopyran-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-1-benzopyran-3-thiol is an organic compound that belongs to the class of benzopyrans It is characterized by a benzene ring fused to a pyran ring, with a thiol group attached at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzopyran-3-thiol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-1-benzopyran with thiolating agents under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-1-benzopyran with hydrogen sulfide in the presence of a catalyst can yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzopyran derivatives.
科学的研究の応用
3,4-Dihydro-2H-1-benzopyran-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the thiol group, resulting in different chemical properties and reactivity.
2H-1-Benzopyran-4-thiol: Similar structure but with the thiol group at a different position, leading to variations in reactivity and applications.
Uniqueness
3,4-Dihydro-2H-1-benzopyran-3-thiol is unique due to the presence of the thiol group at the third position, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C9H10OS |
|---|---|
分子量 |
166.24 g/mol |
IUPAC名 |
3,4-dihydro-2H-chromene-3-thiol |
InChI |
InChI=1S/C9H10OS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,11H,5-6H2 |
InChIキー |
CVYTYEPAHRGZOE-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=CC=CC=C21)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


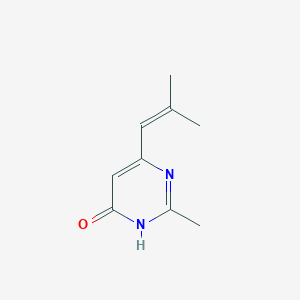
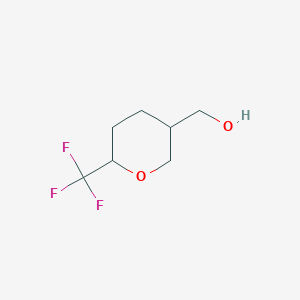
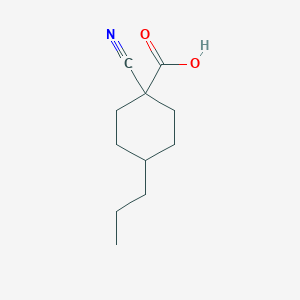
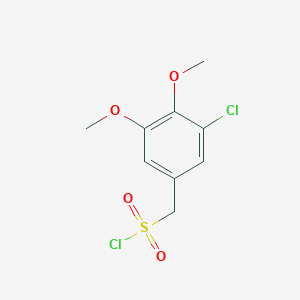
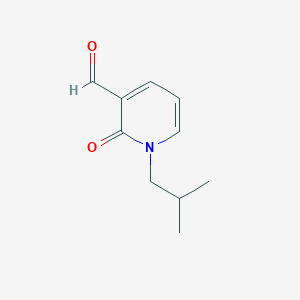
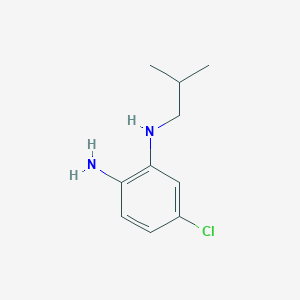
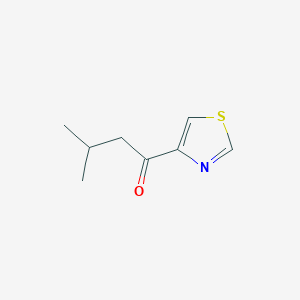
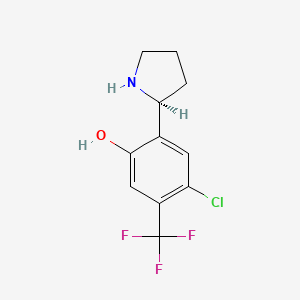
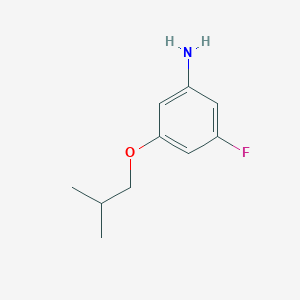
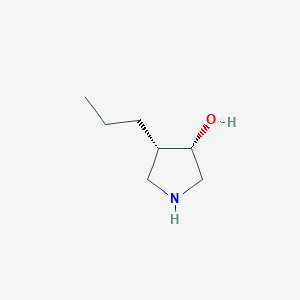
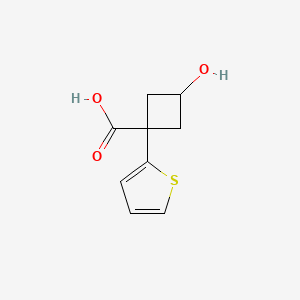
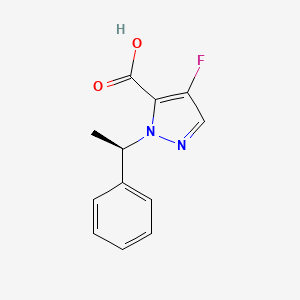
![2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13322763.png)
